![molecular formula C14H14BrNO5 B1440184 5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid CAS No. 1160474-43-0](/img/structure/B1440184.png)
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid
Overview
Description
“5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid” is a chemical compound with the CAS Number: 1160474-43-0. It has a molecular weight of 356.17 and its IUPAC name is 5-bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C14H14BrNO5 . The InChI code for this compound is 1S/C14H14BrNO5/c1-14(2,3)21-13(19)16-10-8-6-7(15)4-5-9(8)20-11(10)12(17)18/h4-6H,1-3H3,(H,16,19)(H,17,18) .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of over 205°C .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a building block for synthesizing peptides and proteins for experimental analysis. The tert-butoxycarbonyl (Boc) group is particularly useful as it provides protection for the amino group during peptide synthesis, which can then be selectively removed under mild acidic conditions .
Drug Development
In the realm of drug development, the benzofuran moiety present in this compound is of interest due to its pharmacological properties. It’s often incorporated into molecules that are designed to modulate biological targets, such as enzymes or receptors. The bromine atom also offers a convenient handle for further chemical modifications, such as Suzuki coupling, which is a powerful tool for creating new carbon-carbon bonds in medicinal chemistry .
Material Science
Within material science, this compound can be used to synthesize organic semiconductors. Benzofurans are known for their electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The bromine atom allows for the introduction of additional functional groups that can tune the electronic characteristics of the material .
Chemical Biology
Chemical biologists use this compound to study protein-protein interactions. By incorporating it into larger molecules, researchers can probe the structure and function of proteins, understand signaling pathways, and identify potential points of therapeutic intervention. The Boc-protected amino group is particularly useful for selectively attaching the compound to biomolecules .
Agricultural Chemistry
In agricultural chemistry, derivatives of this compound could be explored for their potential as pesticides or herbicides. The benzofuran ring system is structurally similar to many natural products, which are often used as the starting point for developing new agrochemicals .
Environmental Science
This compound’s derivatives can be used as molecular probes to detect environmental pollutants. The bromine atom can be replaced with a fluorescent group, creating a molecule that can bind to specific contaminants and allow for their detection and quantification in environmental samples .
Nanotechnology
In nanotechnology, the compound can be used to create organic nanostructures. The ability to introduce various functional groups at the bromine position enables the synthesis of complex architectures that can be used in nanoscale devices or as part of larger self-assembling systems .
Synthetic Methodology
For synthetic chemists, this compound is valuable as a reagent in the development of new synthetic methodologies. Its distinct functional groups can act as both nucleophiles and electrophiles in chemical reactions, providing a versatile tool for constructing complex organic molecules .
Safety and Hazards
The compound has been classified with the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO5/c1-14(2,3)21-13(19)16-10-8-6-7(15)4-5-9(8)20-11(10)12(17)18/h4-6H,1-3H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXLHVUPGWZODE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144251 | |
| Record name | 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-[(tert-butoxycarbonyl)amino]-1-benzofuran-2-carboxylic acid | |
CAS RN |
1160474-43-0 | |
| Record name | 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160474-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-benzofurancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1440102.png)
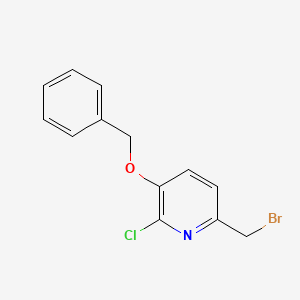
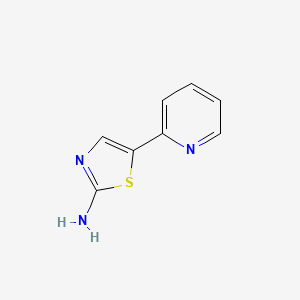
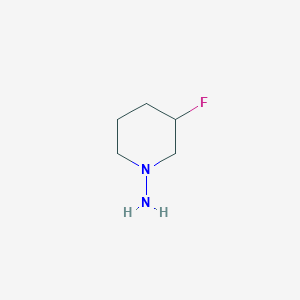
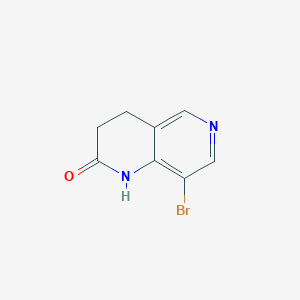
![1'-(Tert-butoxycarbonyl)spiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1440110.png)


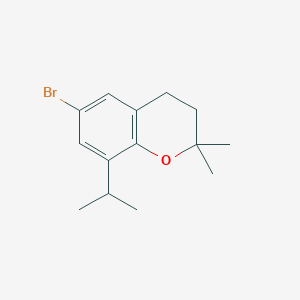
![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440115.png)
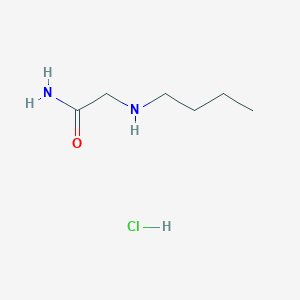
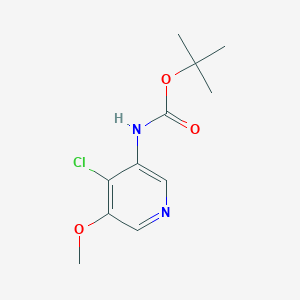

![N-[(3-Benzyloxypyridin-2-YL)methyl]formamide](/img/structure/B1440123.png)